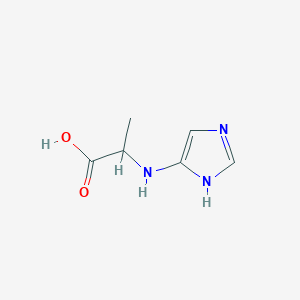
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is a chiral amino acid derivative that contains an imidazole ring. This compound is of significant interest due to its structural similarity to histidine, an essential amino acid. The presence of the imidazole ring imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-histidine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted reactions.
Formation of Imidazole Derivative: The protected L-histidine undergoes cyclization to form the imidazole ring.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imidazole N-oxide derivatives.
Reduction: Imidazoline derivatives.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a model for histidine-containing proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving histidine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid involves its interaction with various molecular targets:
Enzyme Catalysis: The imidazole ring can act as a nucleophile or base in enzyme-catalyzed reactions, facilitating the conversion of substrates to products.
Molecular Pathways: The compound can participate in metabolic pathways involving histidine, influencing processes such as protein synthesis and signal transduction.
Comparaison Avec Des Composés Similaires
Histidine: (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is structurally similar to histidine but differs in its specific functional groups.
Imidazole Derivatives: Other imidazole-containing compounds, such as histamine and cimetidine, share the imidazole ring but have different biological activities.
Uniqueness:
Structural Features: The unique combination of the imidazole ring and the chiral amino acid backbone distinguishes this compound from other compounds.
Chemical Properties: Its ability to undergo diverse chemical reactions and participate in various biological processes highlights its versatility and importance in research.
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(1H-imidazol-5-ylamino)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)9-5-2-7-3-8-5/h2-4,9H,1H3,(H,7,8)(H,10,11) |
Clé InChI |
UWVASQFNBWGEJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC1=CN=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14782340.png)
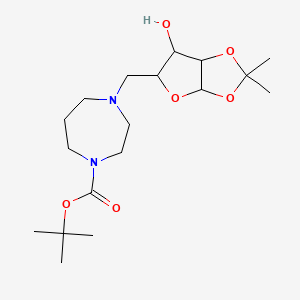
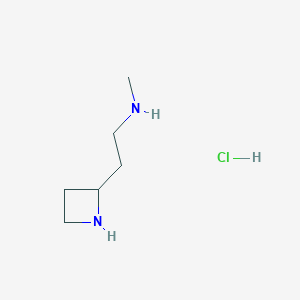
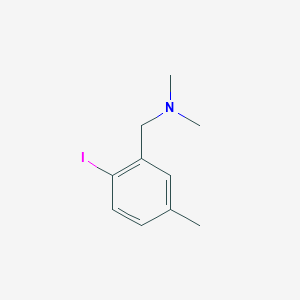
![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)
![1-Cyclopropyl-6-fluoro-8-methoxy-7-{3-[1-(methylamino)ethyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14782366.png)
![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
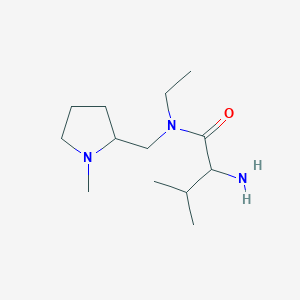
![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
![4-[(1E)-2-(2-methoxyphenyl)ethenyl]phenol](/img/structure/B14782391.png)
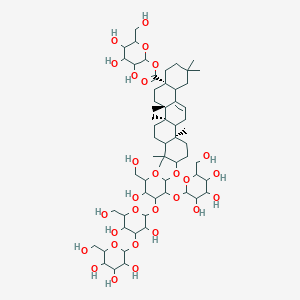
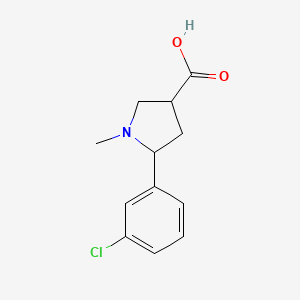
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)
